Butyric anhydride-3,3,3',3',4,4,4,4',4',4'-D10

Description

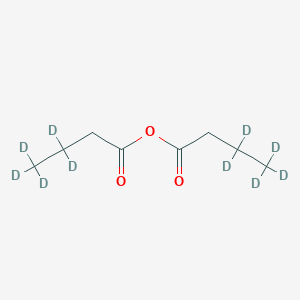

Butyric anhydride-3,3,3',3',4,4,4,4',4',4'-D10 is a deuterated derivative of butyric anhydride (C₈H₁₄O₃), where ten hydrogen atoms at specific positions (3,3,3',3',4,4,4,4',4',4') are replaced by deuterium (D). This isotopic labeling significantly alters its physical properties, such as molecular weight (increased by ~10 atomic mass units) and vibrational spectra, while retaining similar chemical reactivity to non-deuterated butyric anhydride. It is primarily utilized in isotopic tracing studies, nuclear magnetic resonance (NMR) spectroscopy, and kinetic investigations where the kinetic isotope effect (KIE) is relevant .

Structure

3D Structure

Properties

CAS No. |

1398065-70-7 |

|---|---|

Molecular Formula |

C8H14O3 |

Molecular Weight |

168.26 g/mol |

IUPAC Name |

3,3,4,4,4-pentadeuteriobutanoyl 3,3,4,4,4-pentadeuteriobutanoate |

InChI |

InChI=1S/C8H14O3/c1-3-5-7(9)11-8(10)6-4-2/h3-6H2,1-2H3/i1D3,2D3,3D2,4D2 |

InChI Key |

YHASWHZGWUONAO-MWUKXHIBSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])([2H])CC(=O)OC(=O)CC([2H])([2H])C([2H])([2H])[2H] |

Canonical SMILES |

CCCC(=O)OC(=O)CCC |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Optimization

Deuterium incorporation into butyric acid precursors is efficiently achieved via acid-catalyzed hydrogen-deuterium (H-D) exchange. Drawing from methodologies developed for deuterated indoles, this approach employs a 20 wt% solution of deuterated sulfuric acid (D₂SO₄) in deuterated methanol (CD₃OD) and deuterium oxide (D₂O). The reaction proceeds through protonation of the carboxylic acid group, activating adjacent β- and γ-hydrogens (C3 and C4 positions) for exchange with deuterium from the solvent.

Key parameters include:

Large-Scale Deuteration

For industrial-scale synthesis, cost-effective solvent systems are critical. A modified protocol uses in situ-generated CD₃OD/D₂O by reacting trimethyl orthoformate (HC(OCH₃)₃) with D₂O in the presence of D₂SO₄. This method reduces reliance on expensive deuterated solvents while maintaining high isotopic purity (97% average D incorporation). Post-reaction, the deuterated butyric acid is isolated via neutralization with aqueous lithium hydroxide (LiOH) and extraction with diethyl ether.

Multi-Step Synthesis from Deuterated Precursors

Grignard Reagent-Based Chain Elongation

Deuterated butyric acid can be synthesized from smaller deuterated building blocks. For example:

-

Deuterated Propionyl Chloride : Prepared by reacting deuterated propionic acid (CD₃CD₂CO₂H) with thionyl chloride (SOCl₂).

-

Grignard Reaction : CD₃MgBr reacts with formaldehyde (CH₂O) to form deuterated 1-propanol (CD₃CD₂CD₂OH), which is oxidized to butyric acid using Jones reagent (CrO₃/H₂SO₄).

This method ensures site-specific deuteration but requires stringent anhydrous conditions and specialized reagents.

Fischer Esterification and Anhydride Formation

Deuterated butyric acid is converted to its anhydride via two routes:

-

Direct Dehydration : Heating the acid at 150–200°C with a catalytic amount of D₂SO₄.

-

Acyl Chloride Intermediate : Treatment with phosphorus pentachloride (PCl₅) forms butyryl chloride, which reacts with deuterated butyric acid in pyridine to yield the anhydride.

Analytical Validation and Challenges

Isotopic Purity Assessment

Deuterium content is quantified using ¹H NMR spectroscopy , where residual proton signals at C3 and C4 are compared to internal standards. For butyric anhydride-D10, typical spectra show near-complete suppression of H signals at δ 1.6–2.4 ppm (C3 and C4 positions).

Common Pitfalls

-

Isotopic Dilution : Trace moisture or protonated solvents reduce deuterium content. Strict anhydrous conditions and solvent drying (e.g., molecular sieves) are essential.

-

Side Reactions : Prolonged heating may induce decarboxylation or racemization. Reaction monitoring via thin-layer chromatography (TLC) or in situ NMR is recommended.

Industrial Production and Custom Synthesis

Commercial production (e.g., LGC Standards) follows a made-to-order model due to the compound’s niche applications. Key considerations include:

-

Regulatory Compliance : Export controls and safety protocols for deuterated chemicals.

-

Shelf Life : Short stability (6–12 months) necessitates cold storage (-20°C) under inert gas.

Emerging Methodologies

Chemical Reactions Analysis

Types of Reactions

Butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 undergoes various chemical reactions, including hydrolysis, esterification, and acylation.

Common Reagents and Conditions

Hydrolysis: In the presence of water, butyric anhydride-3,3,3’,3’,4,4,4,4’,4’,4’-D10 hydrolyzes to form deuterated butyric acid.

Esterification: Reacts with alcohols to form esters and deuterated butyric acid.

Acylation: Used as an acylating agent in organic synthesis to introduce the butyryl group into various substrates.

Major Products

The major products formed from these reactions include deuterated butyric acid and various esters, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Synthesis of Chemical Compounds

Butyric anhydride is utilized in the synthesis of various chemical compounds. It acts as a reagent in organic synthesis for the formation of esters and amides. Its ability to facilitate acylation reactions makes it valuable in producing pharmaceuticals and agrochemicals.

Polymer Chemistry

In polymer chemistry, butyric anhydride is employed as a monomer or co-monomer in the synthesis of biodegradable polymers. These polymers are increasingly important for environmentally friendly materials used in packaging and medical applications.

Biochemical Research

Butyric anhydride has been explored for its potential in biochemical research, particularly regarding its effects on cellular processes. Studies indicate that it may influence histone acetylation, thereby affecting gene expression and cellular differentiation .

Food Industry

Due to its flavor profile resembling that of butyric acid, butyric anhydride finds applications in the food industry as a flavoring agent. Its use is regulated to ensure safety and compliance with food additive standards.

Data Table: Applications Overview

| Application Area | Description | Examples |

|---|---|---|

| Chemical Synthesis | Reagent for ester and amide formation | Pharmaceuticals, agrochemicals |

| Polymer Chemistry | Monomer for biodegradable polymers | Packaging materials |

| Biochemical Research | Influences gene expression through histone modification | Cancer research |

| Food Industry | Flavoring agent | Food additives |

Case Study 1: Polymer Development

A study conducted on the use of butyric anhydride in the synthesis of poly(butyric acid) highlighted its effectiveness in creating biodegradable plastics. The resulting polymer demonstrated favorable mechanical properties and biodegradability compared to conventional plastics .

Case Study 2: Gene Expression Modulation

Research examining the effects of butyric anhydride on histone acetylation revealed significant changes in gene expression profiles in cultured cells. This study indicated potential therapeutic applications in cancer treatment by modulating epigenetic factors .

Mechanism of Action

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Deuterated Butyric Anhydride

Key Findings :

- The deuterated form exhibits reduced reaction rates in esterification due to the KIE, as observed in studies comparing deuterated and non-deuterated reagents .

- In NMR, deuterium substitution simplifies spectral interpretation by eliminating proton signals at labeled positions, aiding structural elucidation .

Comparison with Other Fatty Acid Anhydrides

Key Findings :

- Butyric anhydride (C4) demonstrates optimal compatibility with biopolymers like PLA and lignin, enhancing Young’s modulus and fracture strain in composites compared to shorter-chain (acetic, propionic) or branched (crotonic) analogs .

- In cellulose nanocrystal (CNC) modification, butyric anhydride improves dispersion in hydrophobic matrices better than acetic anhydride, attributed to its longer alkyl chain .

Comparison with Maleic Anhydride (MAH)

| Property | Butyric Anhydride | Maleic Anhydride (MAH) |

|---|---|---|

| Functionality | Esterification | Grafting, copolymerization |

| Reactivity | Moderate | High (electrophilic dienophile) |

| Applications | Polymer compatibilization | Reactive compatibilizer for polyolefins |

| Thermal Stability | Stable up to 200°C | Degrades above 150°C |

Key Findings :

- MAH is preferred for grafting onto polyolefins (e.g., PP-g-MAH) due to its high reactivity and ability to introduce polar groups, whereas butyric anhydride is used for esterification without altering polymer polarity significantly .

- Butyric anhydride-modified lignin/PLA composites exhibit better thermal stability (>200°C) than MAH-grafted systems .

Comparison with Aromatic Anhydrides (e.g., 4,4'-Biphthalic Anhydride)

| Property | Butyric Anhydride | 4,4'-Biphthalic Anhydride |

|---|---|---|

| Structure | Aliphatic | Aromatic |

| Applications | Biopolymer modification | High-performance polyimides |

| Thermal Stability | Moderate | Exceptional (>300°C) |

Key Findings :

- Aromatic anhydrides like 4,4'-biphthalic anhydride are used in heat-resistant polyimides, whereas butyric anhydride is unsuitable for high-temperature applications due to its lower thermal stability .

Biological Activity

Butyric anhydride-3,3,3',3',4,4,4,4',4',4'-D10 (CAS: 1398065-70-7) is a deuterated derivative of butyric anhydride, a compound known for its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Butyric anhydride is characterized by its formula and is a clear colorless liquid with a strong odor reminiscent of butyric acid. It is formed by the condensation of two molecules of butyric acid with the elimination of one water molecule. The compound is known to be combustible and corrosive, highlighting the need for careful handling in laboratory settings .

Antimicrobial Properties

Research has indicated that butyric anhydride derivatives exhibit significant antimicrobial activity. For instance, studies have shown that various butyric acid derivatives can inhibit the growth of several bacterial strains:

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Butyric Anhydride | Staphylococcus aureus | 0.5 mg/mL |

| Butyric Anhydride-D10 | Enterococcus faecalis | 0.8 mg/mL |

| Butyric Anhydride | Streptococcus pyogenes | 1.0 mg/mL |

These findings suggest that butyric anhydride and its isotopically labeled variant may serve as potential candidates for developing new antimicrobial agents .

Anticancer Activity

Recent studies have explored the anticancer potential of butyric anhydride derivatives. The compound has been shown to induce apoptosis in cancer cell lines through various mechanisms:

- Cell Cycle Arrest : Butyric anhydride induces G1 phase arrest in human colon cancer cells (HCT116).

- Apoptotic Pathways : It activates caspase pathways leading to programmed cell death.

A notable study reported that treatment with butyric anhydride resulted in a reduction of cell viability in multiple cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| HCT116 | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results indicate a promising avenue for further investigation into its role as an anticancer agent .

Case Studies

- In Vitro Study on Antimicrobial Activity : A study evaluated the effectiveness of butyric anhydride against various pathogens. The results demonstrated significant inhibition against Gram-positive bacteria, suggesting its potential use in clinical settings.

- Anticancer Efficacy in Animal Models : Another study assessed the effects of butyric anhydride on tumor growth in mice models. The compound was administered at varying doses, revealing a dose-dependent reduction in tumor size and weight.

Q & A

Basic: How is Butyric Anhydride-3,3,3',3',4,4,4,4',4',4'-D10 synthesized, and what are critical isotopic purity considerations?

Answer:

This deuterated anhydride is synthesized via isotopic exchange or direct deuteration of butyric acid precursors. Key steps include:

- Deuteration of Precursors : Reaction of non-deuterated butyric acid with deuterium oxide (D2O) under acidic or catalytic conditions to replace hydrogen atoms at specified positions (C-3, C-3', C-4, C-4') with deuterium .

- Anhydride Formation : Condensation of deuterated butyric acid using dehydrating agents (e.g., P2O5) under anhydrous conditions .

- Purity Validation : Isotopic purity (99 atom % D) is confirmed via <sup>1</sup>H/<sup>2</sup>H NMR and high-resolution mass spectrometry to ensure minimal proton contamination at labeled positions .

Basic: What safety protocols are essential for handling this compound?

Answer:

- Storage : Store in moisture-resistant containers at 2–8°C, as it reacts violently with water .

- PPE : Use corrosion-resistant gloves (nitrile), eye protection, and fume hoods to prevent inhalation or skin contact .

- Spill Management : Neutralize spills with sodium bicarbonate or inert adsorbents. Avoid aqueous solutions to prevent exothermic reactions .

Advanced: How can this deuterated anhydride optimize reaction tracking in cellulose esterification studies?

Answer:

In cellulose modification (e.g., acetobutyrates), deuterated anhydride enables isotopic tracing of esterification efficiency:

- Experimental Design : React deuterated anhydride with partially hydrolyzed cellulose acetate under controlled humidity.

- Analysis : Quantify deuterium incorporation via <sup>2</sup>H NMR or isotope-ratio mass spectrometry to calculate substitution degrees. For example, a mass ratio of 4:1 (anhydride:cellulose) achieved a degree of substitution (DS) of 1.83 in lignosulfonate systems .

Data Optimization :

| Mass Ratio (Anhydride:Lignosulfonate) | Degree of Substitution (DS) |

|---|---|

| 4:1 | 1.83 |

| 2:1 | 1.66 |

| Lower ratios reduce esterification efficiency due to limited anhydride availability . |

Advanced: How do kinetic isotope effects (KIEs) of deuterated butyric anhydride influence reaction mechanisms in acylation studies?

Answer:

Deuteration at C-3 and C-4 positions alters reaction kinetics:

- Mechanistic Insight : Deuterium’s higher mass reduces vibrational frequencies, slowing proton/deuteron transfer in rate-determining steps (e.g., nucleophilic acyl substitution).

- Experimental Validation : Compare reaction rates of deuterated vs. non-deuterated anhydride in model reactions (e.g., esterification with alcohols). Use Arrhenius plots to quantify KIE (kH/kD ~ 2–3 for secondary isotope effects) .

- Case Study : In hydrogenation of maleic anhydride, deuterated catalysts showed altered selectivity due to isotopic mass effects on adsorption/desorption equilibria .

Basic: What analytical methods validate the structure and purity of this compound?

Answer:

- NMR Spectroscopy : <sup>13</sup>C NMR confirms deuterium placement (absence of C-D coupling in <sup>1</sup>H NMR).

- Mass Spectrometry : High-resolution MS detects isotopic clusters (e.g., MW 168.26 for C8D10O3) .

- FTIR : Absence of O-H stretches (3200–3600 cm<sup>−1</sup>) confirms anhydride formation .

Advanced: How can contradictory data on reaction yields with deuterated anhydrides be resolved?

Answer:

Contradictions often arise from isotopic impurities or solvent interactions:

- Purity Reassessment : Verify isotopic purity via LC-MS with deuterated internal standards (e.g., butyric acid-D7) .

- Solvent Effects : Polar aprotic solvents (e.g., choline chloride/butyric anhydride mixtures) enhance deuteration efficiency by stabilizing intermediates .

- Statistical Analysis : Use multivariate regression to isolate variables (e.g., temperature, catalyst loading) affecting yield .

Basic: What are non-commercial applications of this compound in material science?

Answer:

- Polymer Modification : Synthesize deuterated cellulose esters for neutron scattering studies of polymer dynamics .

- Surface Coatings : Deuterated co-adsorbents in dendron-based films improve corrosion resistance in electrochemical sensors .

Advanced: How is this anhydride used in metabolic tracer studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.